

Technical Guide: The Ticagrelor Chiral Alcohol Intermediate

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Compound of Interest

Compound Name:	(1R)-1-(3,4-difluorophenyl)ethan-1-ol
CAS No.:	126534-41-6
Cat. No.:	B179111

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Structural Analysis, Synthetic Pathways, and Quality Control

Executive Summary

Ticagrelor (Brilinta/Brilique) represents a distinct class of P2Y₁₂ platelet inhibitors known as cyclopentyltriazolopyrimidines (CPTPs).[1] Unlike thienopyridines (e.g., clopidogrel), it acts directly without metabolic activation.[2] The drug's pharmacological potency and selectivity are strictly governed by its rigid cyclopentane scaffold.

This guide focuses on the critical "Chiral Alcohol Intermediate"—specifically the highly functionalized cyclopentyl core: (1S,2S,3R,5S)-3-amino-5-(2-hydroxyethoxy)cyclopentane-1,2-diol.

This intermediate is the structural "chassis" of Ticagrelor, containing four contiguous stereocenters that define the molecule's absolute configuration. Its synthesis and purification

represent the primary challenge in the manufacturing process due to the stringent requirement for optical purity (>99.5% e.e.).

Structural Integrity & Stereochemical Analysis

The intermediate is a cyclopentane ring substituted at all positions except C4. It possesses four chiral centers (1S, 2S, 3R, 5S), creating a complex stereochemical landscape where diastereomeric impurities are difficult to purge.

2.1 Chemical Identity[3][4]

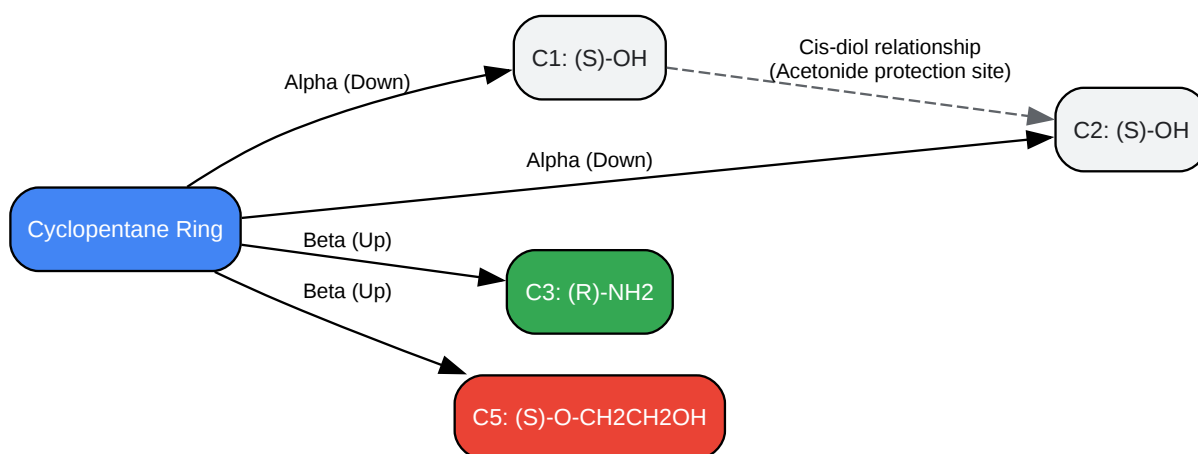
- IUPAC Name: (1S,2S,3R,5S)-3-amino-5-(2-hydroxyethoxy)cyclopentane-1,2-diol[5][6][7][8][9][10]
- Common Name: Ticagrelor Amino-Diol Intermediate
- CAS Number: 1402150-32-6 (Free base form); often handled as protected precursors (e.g., acetonides).
- Molecular Formula: C
H
NO
- Molecular Weight: 177.20 g/mol

2.2 Stereochemical Configuration

The molecule adopts an "envelope" conformation to minimize steric clash between the bulky substituents.

- C1/C2 (Diol):Cis-configuration. This is crucial for the acetonide protection strategy used during synthesis.
- C3 (Amine):Trans to the C2-hydroxyl.
- C5 (Hydroxyethoxy):Trans to the C1-hydroxyl.

Visualizing the Core Structure:



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Figure 1: Stereochemical map of the Ticagrelor cyclopentyl core, highlighting the relative configuration of substituents.

Synthetic Pathways: The "How" and "Why"

The synthesis of this intermediate is non-trivial. Two primary strategies dominate the field: the Chiral Pool Approach (from D-Ribose) and the Asymmetric Catalysis/Resolution Approach.

3.1 Route A: The D-Ribose "Chiral Pool" Strategy (Dominant)

This route is preferred in industrial settings because D-Ribose naturally provides three of the four required stereocenters (C1, C2, C3), reducing the problem to establishing the C5 stereocenter and ring closure.

Protocol Workflow:

- Protection: D-Ribose is protected as an acetonide (2,3-O-isopropylidene-D-ribose) to lock the cis-diol configuration.
- Chain Extension: A Wittig reaction installs the carbon framework required for ring closure.
- Cyclization: Ring-closing metathesis (RCM) or intramolecular aldol-type condensations form the cyclopentene ring.

- Functionalization: The C5-hydroxyethoxy group is introduced via alkylation, often requiring careful control to ensure trans-addition relative to the C1-hydroxyl.

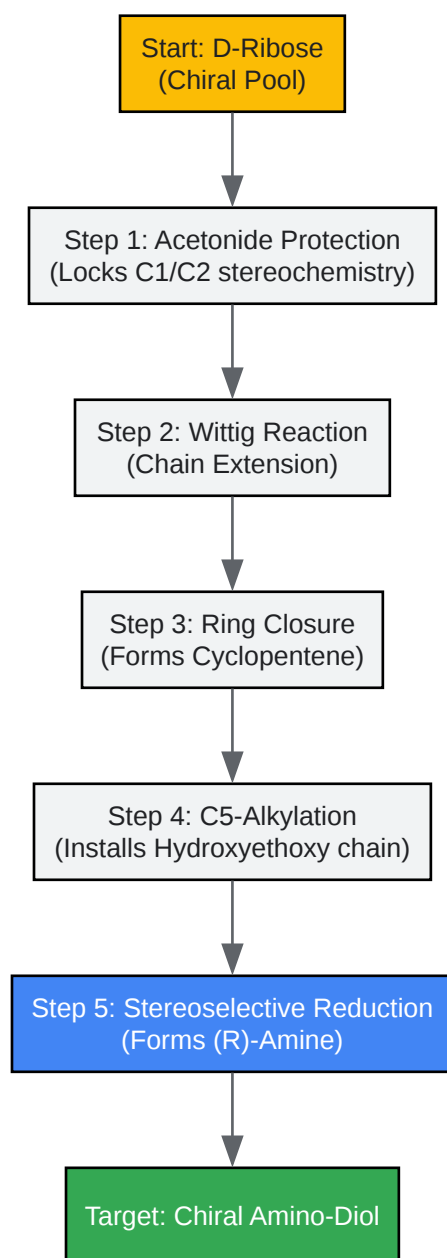
Critical Control Point: The reduction of the oxime or azide at C3 must yield the (R)-amine.

Catalytic hydrogenation using Pd/C is standard, but stereoselectivity is heavily influenced by the steric bulk of the protecting groups.

3.2 Route B: Enzymatic Resolution

For cost reduction, some processes start with racemic cyclopentadiene derivatives.

- Step: Kinetic resolution using lipases (e.g., *Candida antarctica* Lipase B).
- Mechanism: The lipase selectively acetylates one enantiomer of a racemic alcohol intermediate, allowing separation by crystallization or distillation.
- Advantage: Cheaper starting materials.
- Disadvantage: Max 50% yield per pass without dynamic kinetic resolution (DKR).



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Figure 2: The D-Ribose synthetic pathway, leveraging natural chirality to establish the core scaffold.

Characterization & Quality Control

Validating the structure of the chiral alcohol intermediate requires a multi-modal approach. The high density of heteroatoms (O, N) makes NMR the primary tool for stereochemical assignment.

4.1 Key NMR Signatures

The following chemical shifts are diagnostic for the correct (1S,2S,3R,5S) isomer in DMSO-d6.

Position	Atom	Shift (δ ppm)	Multiplicity	Diagnostic Feature
C1-H	Proton	~3.8 - 3.9	Multiplet	Coupling with C2-H confirms cis geometry.
C2-H	Proton	~3.6 - 3.7	Multiplet	Overlaps often; requires COSY for resolution.
C3-H	Proton	~2.9 - 3.1	Multiplet	Upfield shift due to amine attachment.
C5-H	Proton	~3.4 - 3.5	Multiplet	Proximity to ether oxygen defines shift.
NH2	Proton	~1.5 - 2.0	Broad Singlet	Exchangeable with D2O.

4.2 Impurity Profile

The most persistent impurities are diastereomers arising from incomplete stereocontrol at C5 or epimerization at C3.

- C5-Epimer: (1S,2S,3R,5R) isomer. Often forms if the alkylation reaction proceeds via an S_N1-like mechanism rather than S_N2.
- Acetonide Adducts: Incomplete deprotection of the diol leads to acetonide-containing impurities (+40 mass units).

- Regioisomers: Alkylation on the C1 or C2 hydroxyls instead of C5 if protection is compromised.

Process Chemistry Challenges & Safety

5.1 Thermal Stability

The intermediate contains a primary amine and multiple hydroxyls. It is prone to oxidation and condensation (dimerization) if stored improperly.

- Protocol: Store under Nitrogen/Argon at <4°C.
- Salt Formation: To improve stability, the intermediate is often isolated as a salt (e.g., Hydrochloride or Tartrate). The L-Tartrate salt, in particular, aids in upgrading chiral purity via recrystallization.

5.2 Scalability (The "Hydroxyethoxy" Step)

The installation of the hydroxyethoxy side chain typically uses ethylene carbonate or a halo-ethanol derivative.

- Risk: Using strong bases (NaH) can cause racemization.
- Solution: Use of milder bases (e.g., t-BuOK) or phase-transfer catalysts to maintain stereochemical integrity.

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